An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No. 261635-83-0)
An In-Depth Technical Guide to 6-Chloro-2-(trifluoromethyl)nicotinic acid (CAS No. 261635-83-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Nicotinic Acids in Modern Chemistry
6-Chloro-2-(trifluoromethyl)nicotinic acid is a specialized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and agrochemical research. Its structure, which combines a pyridine ring with a carboxylic acid, a chloro substituent, and a trifluoromethyl group, makes it a highly versatile and valuable building block for the synthesis of complex molecules with enhanced biological activity.
The trifluoromethyl group is particularly noteworthy for its ability to improve the pharmacokinetic and pharmacodynamic properties of drug candidates.[1] Its high electronegativity and lipophilicity can enhance metabolic stability, binding affinity, and cell membrane permeability. The strategic placement of this group on the nicotinic acid scaffold, alongside a reactive chlorine atom, provides multiple avenues for synthetic modification, allowing chemists to fine-tune the properties of the final compounds. This guide provides a comprehensive overview of the synthesis, properties, and applications of 6-Chloro-2-(trifluoromethyl)nicotinic acid, with a focus on its practical utility in research and development.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and chemical characteristics of 6-Chloro-2-(trifluoromethyl)nicotinic acid is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value | Source(s) |
| CAS Number | 261635-83-0 | [2] |
| Molecular Formula | C₇H₃ClF₃NO₂ | [2][3] |
| Molecular Weight | 225.55 g/mol | [3] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 160-162 °C | |
| Boiling Point | 281.7 ± 40.0 °C (Predicted) | |
| Density | 1.603 ± 0.06 g/cm³ (Predicted) |
Spectroscopic Data:
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts will be influenced by the electron-withdrawing effects of the carboxylic acid, chlorine, and trifluoromethyl groups.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbonyl carbon of the carboxylic acid will be observed at the downfield end of the spectrum.
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong absorption band for the carbonyl group (C=O) of the carboxylic acid, typically in the range of 1700-1725 cm⁻¹. A broad O-H stretching vibration from the carboxylic acid will also be present around 2500-3300 cm⁻¹. Characteristic absorptions for the C-Cl, C-F, and aromatic C-H bonds will also be observable.
Synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic acid
The synthesis of 6-Chloro-2-(trifluoromethyl)nicotinic acid can be approached through several strategic routes, primarily involving the construction of the substituted pyridine ring or the modification of a pre-existing pyridine derivative. A common and effective strategy involves the hydrolysis of a trifluoromethyl-substituted chloropyridine precursor.
Proposed Synthetic Pathway
A plausible and industrially relevant synthesis commences with a suitable chloromethylpyridine, which undergoes fluorination followed by oxidation of a methyl group or hydrolysis of a trichloromethyl group to yield the desired carboxylic acid. A key transformation in the synthesis of nicotinic acids from trifluoromethylpyridines is the hydrolysis of the -CF₃ group to a -COOH group.
Caption: A potential synthetic route to 6-Chloro-2-(trifluoromethyl)nicotinic acid.
Detailed Experimental Protocol (Hypothetical)
The following is a generalized, hypothetical protocol based on established chemical transformations for similar molecules. Researchers should optimize these conditions for safety and yield.
Step 1: Synthesis of 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile
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To a solution of 3-amino-2-chloro-6-(trifluoromethyl)pyridine in an appropriate solvent (e.g., acetonitrile), add an aqueous solution of a mineral acid (e.g., HBr).
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Cool the mixture to 0-5 °C in an ice bath.
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Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5 °C.
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Stir the resulting diazonium salt solution at low temperature for 30 minutes.
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In a separate flask, prepare a solution of copper(I) cyanide in a suitable solvent.
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Slowly add the diazonium salt solution to the copper(I) cyanide solution, allowing the temperature to rise to room temperature.
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Heat the reaction mixture to ensure complete reaction, monitoring by TLC or GC-MS.
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After completion, cool the mixture and extract the product with an organic solvent.
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Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography or recrystallization to yield 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile.
Step 2: Hydrolysis to 6-Chloro-2-(trifluoromethyl)nicotinic acid
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To a flask containing 2-chloro-6-(trifluoromethyl)-3-pyridinecarbonitrile, add a concentrated strong acid (e.g., sulfuric acid).
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Heat the mixture under reflux for several hours, monitoring the reaction progress by TLC or HPLC.
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Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
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Adjust the pH of the aqueous solution with a base (e.g., NaOH) to precipitate the product.
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Collect the solid precipitate by filtration and wash with cold water.
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Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 6-Chloro-2-(trifluoromethyl)nicotinic acid.
Applications in Drug Discovery and Agrochemical Development
The unique structural features of 6-Chloro-2-(trifluoromethyl)nicotinic acid make it a valuable precursor for a variety of biologically active molecules.
Role in Medicinal Chemistry
This compound serves as a key building block for the synthesis of novel therapeutic agents. The carboxylic acid functional group provides a convenient handle for amide bond formation, a common linkage in many drug molecules. The chloro and trifluoromethyl substituents can be exploited to modulate the electronic and steric properties of the final compound, influencing its binding to biological targets.[1]
One notable application is in the development of inhibitors for various enzymes and receptors. For instance, derivatives of trifluoromethylnicotinic acid have been investigated for their potential as anti-inflammatory agents, kinase inhibitors, and modulators of ion channels.[4]
Caption: Key synthetic transformations of 6-Chloro-2-(trifluoromethyl)nicotinic acid.
Agrochemical Applications
In the field of agrochemicals, nicotinic acid derivatives are known to exhibit a broad range of activities, including herbicidal, insecticidal, and fungicidal properties.[5] The incorporation of a trifluoromethyl group can significantly enhance the potency and spectrum of activity of these compounds. 6-Chloro-2-(trifluoromethyl)nicotinic acid can be used to synthesize novel pesticides with improved efficacy and environmental profiles.
Safety and Handling
As with all laboratory chemicals, 6-Chloro-2-(trifluoromethyl)nicotinic acid should be handled with appropriate safety precautions.
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Hazard Statements: May be harmful if swallowed, causes skin irritation, and causes serious eye irritation. May cause respiratory irritation.
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.
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Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.
Researchers should always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.
Conclusion
6-Chloro-2-(trifluoromethyl)nicotinic acid is a strategically important building block in modern organic synthesis. Its unique combination of functional groups provides a versatile platform for the development of novel pharmaceuticals and agrochemicals. A thorough understanding of its synthesis, properties, and reactivity is crucial for harnessing its full potential in research and development. This guide has provided a comprehensive overview of this valuable compound, offering insights that will be beneficial to researchers, scientists, and drug development professionals.
References
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ResearchGate. (2016). Development of a Safe and Economical Synthesis of Methyl 6-Chloro-5-(trifluoromethyl)nicotinate: Trifluoromethylation on Kilogram Scale. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (2025). Unlocking Innovation: Synthesis and Applications of 6-(Trifluoromethyl)nicotinic Acid. Retrieved from [Link]
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